REACTION_CXSMILES
|
[Na].[C:2]([CH2:4][C:5]([NH2:7])=[O:6])#[N:3].[Cl:8][C:9]1[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=1[CH2:11][N:12]=[N+:13]=[N-:14].O>C(O)C>[NH2:3][C:2]1[N:12]([CH2:11][C:10]2[CH:15]=[CH:16][CH:17]=[CH:18][C:9]=2[Cl:8])[N:13]=[N:14][C:4]=1[C:5]([NH2:7])=[O:6] |^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
167.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN=[N+]=[N-])C=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole is heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30°
|
Type
|
FILTRATION
|
Details
|
the precipitated product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed several times with warm water
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from dioxan and toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NN1CC1=C(C=CC=C1)Cl)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |